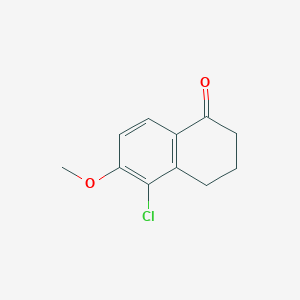

5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE

Description

Contextualization of 3,4-Dihydronaphthalen-1(2H)-one Frameworks in Chemical Synthesis

The 3,4-dihydronaphthalen-1(2H)-one, or tetralone, framework is a cornerstone in the construction of a vast array of organic molecules. These bicyclic ketones are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. google.comnih.gov Their prominence stems from the fusion of an aromatic ring with a cyclohexanone (B45756) ring, a structural motif present in numerous natural products and synthetic compounds of interest.

Tetralones serve as key building blocks for synthesizing steroid estrogens and important antidepressant drugs. nih.gov For instance, substituted tetralones are precursors to the antidepressant sertraline (B1200038) and steroid drugs like levonorgestrel. google.com The inherent reactivity of the tetralone scaffold, including the ketone functionality and the adjacent benzylic positions, allows for extensive chemical modifications. This versatility has established tetralone derivatives as pharmacologically significant bioactive molecules and valuable multi-functional scaffolds for generating chemical diversity. nih.govpatsnap.com

Strategic Importance of 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE as a Molecular Scaffold and Intermediate

While direct applications of this compound in total synthesis are not extensively documented in publicly available literature, its strategic importance can be inferred from the utility of closely related analogues and the reactivity of its constituent functional groups. The specific arrangement of the chloro, methoxy (B1213986), and ketone groups makes this compound a highly versatile molecular scaffold and a strategic intermediate for the synthesis of more complex molecules.

The methoxy group at the C-6 position and the chloro group at the C-5 position create a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Analogous compounds, such as 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, have been utilized as key intermediates in the synthesis of dihydronaphthalene analogues of combretastatin (B1194345) A-4, which are evaluated as potential anticancer agents. orgsyn.org This suggests that the title compound could similarly serve as a precursor to biologically active molecules.

The ketone at the C-1 position is a versatile functional handle for a wide range of transformations, including nucleophilic additions, reductions, and alpha-functionalization. The presence of both a halogen and a methoxy group provides orthogonal sites for sequential, regioselective modifications, making it a valuable building block in combinatorial chemistry and targeted synthesis.

Evolution of Synthetic Strategies for Halogenated and Methoxylated Dihydronaphthalenones

The synthesis of dihydronaphthalenones bearing halogen and methoxy substituents has evolved from classical multi-step procedures to more efficient and regioselective modern methodologies.

Historically, the construction of the tetralone core relies heavily on intramolecular Friedel-Crafts acylation of substituted phenylbutyric acids or their corresponding acid chlorides. orgsyn.orggoogle.com For methoxylated variants like 6-methoxy-1-tetralone (B92454), a common route involves the Friedel-Crafts acylation of anisole (B1667542) with succinic anhydride, followed by reduction of the resulting keto acid and subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid. researchgate.netbldpharm.com

The introduction of halogen atoms has traditionally been accomplished through electrophilic aromatic substitution on a pre-formed tetralone ring. Reagents such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst are used for bromination. orgsyn.org For chlorination, similar methods using a source of electrophilic chlorine are employed. google.com However, these methods can sometimes lead to mixtures of isomers, requiring chromatographic separation.

More contemporary strategies offer greater control over regioselectivity. Directed ortho-lithiation (DoM) has emerged as a powerful tool. In this approach, a directing group on the aromatic ring, such as a methoxy group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position with high selectivity. The resulting aryllithium species can then be quenched with an electrophilic halogen source to install a halogen atom at a specific position. This method bypasses the regioselectivity issues often encountered in classical electrophilic substitution. The evolution of these synthetic strategies reflects a continuous drive towards greater efficiency, atom economy, and precise control over molecular architecture in the preparation of complex intermediates like this compound.

Data Tables

Table 1: Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₁ClO₂ |

| CAS Number | 26231-22-1 |

| Structure | A bicyclic structure composed of a dihydronaphthalene core with a chloro group at position 5, a methoxy group at position 6, and a ketone at position 1. |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3,4-Dihydronaphthalen-1(2H)-one | Tetralone |

| Sertraline | - |

| Levonorgestrel | - |

| 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | - |

| Combretastatin A-4 | - |

| Anisole | - |

| Succinic anhydride | - |

| Polyphosphoric acid | PPA |

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVLQEIGMLJFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Pathways for 5 Chloro 6 Methoxy 3,4 Dihydronaphthalen 1 2h One and Its Precursors

Regioselective Synthesis of the 3,4-Dihydronaphthalen-1(2H)-one Core

The formation of the fundamental α-tetralone structure is the initial critical phase in the synthesis. Various methodologies have been developed to construct this bicyclic system with high efficiency and regioselectivity.

Cyclization and annulation reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. nih.govrsc.org The synthesis of the dihydronaphthalene system often relies on intramolecular reactions that form the second ring onto a pre-existing benzene (B151609) derivative.

One of the most common and robust methods is the intramolecular Friedel-Crafts acylation . This reaction typically involves a substituted phenylalkanoic acid or its corresponding acid chloride. For instance, the synthesis of 6-methoxy-1-tetralone (B92454), a key precursor, can be achieved by the cyclization of 4-(4-methoxyphenyl)butanoic acid under acidic conditions (e.g., polyphosphoric acid or Lewis acids like aluminum trichloride). semanticscholar.orggoogle.com A one-pot method has been developed where anisole (B1667542) reacts with an acylating agent like 4-chlorobutyryl chloride in the presence of a Lewis acid, first undergoing acylation and then an intramolecular cyclization upon heating to form 6-methoxy-1-tetralone. google.com

Other notable cyclization strategies include:

Diels-Alder [4+2] cycloaddition reactions , which can form the carbocyclic ring system in a highly controlled manner. acs.org

Transition-metal-catalyzed cyclizations , such as rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes, offer enantioselective routes to tetralone products. organic-chemistry.org

Radical cyclization reactions have also been explored for the formation of the tetralone core. acs.org

These methods provide versatile pathways to the core structure, allowing for the incorporation of various substituents on the aromatic ring, which can then be further modified.

| Reaction Type | Starting Materials | Reagents/Catalysts | Product | Reference |

| Intramolecular Friedel-Crafts Acylation | 4-(4-methoxyphenyl)butanoic acid | Polyphosphoric Acid (PPA) | 6-Methoxy-1-tetralone | semanticscholar.org |

| One-pot Acylation/Cyclization | Anisole, 4-chlorobutyryl chloride | Aluminum trichloride (B1173362) (AlCl₃) | 6-Methoxy-1-tetralone | google.com |

| Rhodium-Catalyzed Hydroacylation | ortho-allylbenzaldehydes | [Rh(COD)Cl]₂, (R)-DTBM-SEGPHOS | 3,4-dihydronaphthalen-1(2H)-one derivatives | organic-chemistry.org |

An alternative strategy to form α-tetralones involves the oxidation of the corresponding tetrahydronaphthalene (tetralin) precursors. acs.orgnih.gov This approach is particularly useful when the substituted tetralin is more readily accessible than the precursors required for cyclization reactions. The key challenge in this method is the regioselective oxidation of the benzylic methylene (B1212753) group to a carbonyl group without affecting other sensitive parts of the molecule.

Several oxidizing agents have been effectively employed for this transformation:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) : This reagent has been used for the efficient and highly regioselective synthesis of α-tetralones from tetrahydronaphthalenes, often conducted in aqueous acetic acid under reflux, with yields reported to be in the range of 90-98%. acs.orgnih.gov

Chromium trioxide (CrO₃) : A classic oxidant for benzylic oxidation.

Potassium permanganate (B83412) (KMnO₄) : Another strong oxidizing agent capable of this transformation. acs.org

This oxidative pathway provides a direct route to the α-tetralone core from a different class of precursors, enhancing the synthetic flexibility towards the target molecule. acs.org

Targeted Functionalization: Halogenation and Methoxylation Strategies

Once the α-tetralone core is established, the next stage involves the precise installation of the chloro and methoxy (B1213986) groups at the C5 and C6 positions, respectively.

Direct regioselective chlorination of an aromatic ring that is part of a tetralone system can be challenging due to the presence of both activating (methoxy) and deactivating (carbonyl) groups. The desired C5 position is ortho to the activating methoxy group, but direct chlorination can often lead to a mixture of products.

A common and effective strategy involves bromination as a precursor step . The bromination of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved with high regioselectivity at the C5 position. A reported method uses N-Bromosuccinimide (NBS) in water at elevated temperatures (60 °C) with a catalytic amount of sulfuric acid. nih.gov This reaction selectively yields 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov While the direct conversion of this bromo-derivative to the target chloro-compound is not explicitly detailed in the provided context, such transformations (halide exchange) are known in organic synthesis, though they can be challenging on electron-rich aromatic rings.

Alternatively, direct chlorination methods are continually being developed for improved site-selectivity. nih.gov For instance, systems involving azidoiodinane and copper(II) chloride complexes have been reported for the selective chlorination of C(sp³)–H bonds, but selective chlorination of C(sp²)–H bonds in complex molecules remains a significant synthetic challenge that often requires tailored conditions. nih.gov

The methoxy group at the C6 position is typically incorporated early in the synthetic sequence by selecting an appropriately substituted starting material. As mentioned in section 2.1.1, starting the synthesis from anisole (methoxybenzene) or a derivative like 3-methoxyphenylacetic acid ensures the methoxy group is present in the aromatic ring prior to the formation of the second ring. google.compatsnap.com This strategy avoids the potential complications of performing an aromatic nucleophilic substitution or other methoxylation reactions on the bicyclic tetralone system itself. Protecting the hydroxyl group, if starting from a phenol, and subsequent methylation is another viable, albeit longer, route. mdpi.com

Derivatization from Related 6-Methoxy-3,4-Dihydronaphthalen-1(2H)-one Precursors

The most direct pathway to 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE involves the targeted halogenation of the readily available precursor, 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. This precursor serves as an ideal substrate because the existing methoxy group directs electrophilic substitution to the ortho (C5) and para (C7) positions. Due to steric hindrance from the fused ring system adjacent to C7, electrophilic attack is favored at the C5 position.

As established, bromination provides a highly selective route to the 5-halo intermediate. The conditions for this key transformation are summarized below.

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | N-Bromosuccinimide (NBS), H₂SO₄ | Water (H₂O) | 60 °C, 5 h | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | nih.gov |

Following the successful and regioselective bromination, subsequent synthetic steps would be required to achieve the final chloro-substituted target molecule, or alternatively, direct chlorination methods would need to be optimized for selectivity at the C5 position.

Transformations from 6-Methoxy-1-tetralone

6-Methoxy-1-tetralone is a common and critical starting material for the synthesis of a variety of substituted naphthalenones due to its activated aromatic ring. The methoxy group directs electrophilic substitution primarily to the C5 and C7 positions. To achieve substitution at the C5 position, specific reaction conditions are employed.

One of the most effective transformations involves the regioselective bromination of 6-methoxy-1-tetralone. This reaction serves as a pivotal step to introduce a functional group at the C5 position, which can later be converted to the desired chloro group. The direct bromination of 6-methoxy-1-tetralone using N-Bromosuccinimide (NBS) in an aqueous sulfuric acid medium selectively yields 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. This precursor is crucial for subsequent transformations.

Another important transformation is the nitration of 6-methoxy-1-tetralone. Treatment with a mixture of sulfuric acid and nitric acid at low temperatures can introduce a nitro group at the C5 position, affording 6-methoxy-5-nitro-1-tetralone in significant yields, alongside its 7-nitro isomer. This nitro-substituted intermediate opens up another potential pathway to the target molecule, for instance, via reduction to an amine followed by a Sandmeyer reaction.

Table 1: Key Transformations of 6-Methoxy-1-tetralone

| Transformation | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Aqueous solution, 60°C |

| Nitration | H₂SO₄/HNO₃ | 6-Methoxy-5-nitro-1-tetralone | Acetone, 0°C |

Routes Involving 5-Hydroxy and 5-Bromo Analogs of Dihydronaphthalenones

The 5-bromo and 5-hydroxy analogs of 6-methoxydihydronaphthalenone are versatile intermediates in the synthesis of the target 5-chloro compound.

The 5-bromo analog, synthesized as described previously, can be converted into the 5-hydroxy derivative. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent oxidation. Specifically, treating 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one with n-butyllithium at low temperatures, followed by the addition of trimethyl borate and then hydrogen peroxide, yields 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one with a high yield of 98%.

The conversion of the 5-bromo analog to the final 5-chloro product represents a halide exchange reaction. While direct displacement is challenging on an unactivated aryl ring, modern catalytic methods provide a viable route. Copper-catalyzed halogen exchange reactions have proven effective for converting aryl bromides to aryl chlorides. rsc.orgrsc.org This transformation can be accomplished using a copper(I) catalyst in the presence of a chloride source like tetramethylammonium (B1211777) chloride under mild conditions. rsc.orgrsc.org This method offers a direct pathway from the readily synthesized 5-bromo intermediate to the desired 5-chloro product.

Alternatively, the 5-hydroxy analog could be converted to a triflate, which can then undergo a palladium-catalyzed conversion to the corresponding aryl chloride. mit.eduacs.org Another classical, albeit longer, route involves the conversion of the 5-nitro analog (from Section 2.3.1) to a 5-amino group, which can then be transformed into the 5-chloro derivative via the Sandmeyer reaction. nih.gov

Table 2: Synthesis and Conversion of 5-Substituted Analogs

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | 1. n-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₂O₂ | 5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | High yield (98%) conversion to the hydroxy analog. |

| 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Cu₂O (catalyst), Me₄NCl | This compound | Direct catalytic halogen exchange under mild conditions. rsc.orgrsc.org |

Catalytic Methods in the Synthesis of this compound Frameworks (e.g., Palladium-Catalyzed Arylation)

Modern catalytic chemistry offers powerful tools for the synthesis and functionalization of complex molecules like substituted tetralones. Palladium-catalyzed cross-coupling and C-H activation reactions are particularly relevant for creating the C-Cl bond on the dihydronaphthalenone framework.

Palladium-catalyzed C–H chlorination is an emerging strategy that allows for the direct introduction of a chlorine atom onto an aromatic or aliphatic C-H bond, often guided by a directing group. While a directing group at the C1 ketone could potentially facilitate chlorination at the C8 position, achieving regioselective chlorination at the C5 position via this method would require a different strategic approach. More advanced palladium-catalyzed methods involve remote C(sp³)–H bond chlorination of alkenes through a migratory hydrochlorination process. These cutting-edge techniques highlight the potential of catalytic methods to functionalize specific positions in complex scaffolds.

Although not a direct chlorination, palladium-catalyzed arylation (a Heck-type reaction) is fundamental in building the tetralone skeleton itself from simpler precursors. For instance, the palladium-catalyzed reaction between a substituted benzyl (B1604629) chloride and an acrylate (B77674) ester, followed by reduction and intramolecular Friedel-Crafts cyclization, provides a versatile route to various substituted tetralones. This demonstrates the power of palladium catalysis in constructing the core framework, which can then be functionalized using other methods. The principles of palladium catalysis, particularly in C-H activation, suggest that future synthetic routes to this compound could involve direct, late-stage catalytic chlorination, potentially reducing the number of synthetic steps required.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process optimization and scalability. For the synthesis of this compound, this involves evaluating the cost of raw materials, reaction efficiency, safety, and environmental impact.

For the subsequent chlorination or functionalization steps, optimization would focus on several key areas:

Reagent Cost and Safety: Using inexpensive and readily available reagents like N-chlorosuccinimide (NCS) or even air as an oxidant in certain steps is preferable for industrial applications.

Catalyst Efficiency: In catalytic steps, minimizing the catalyst loading (e.g., palladium or copper) without compromising yield and reaction time is crucial for cost-effectiveness. The use of phase-transfer catalysts can improve reaction rates and efficiency in biphasic systems, simplifying workup procedures.

Reaction Monitoring and Control: Implementing in-process controls, such as High-Performance Liquid Chromatography (HPLC), allows for real-time monitoring of the reaction's progress. This ensures that the reaction is stopped at the optimal point to maximize yield and minimize the formation of byproducts, which simplifies downstream purification.

Purification: Developing non-chromatographic purification methods, such as crystallization, trituration, or reslurrying, is essential for large-scale synthesis. These methods are more cost-effective and easier to implement on an industrial scale than column chromatography.

By optimizing these parameters, the synthesis of this compound can be made more efficient, economical, and suitable for large-scale production.

Elucidation of Chemical Reactivity and Transformative Reactions of 5 Chloro 6 Methoxy 3,4 Dihydronaphthalen 1 2h One

Reactions at the Ketone Carbonyl Group

The ketone functionality is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and rearrangements of its derivatives.

Nucleophilic Additions and Condensation Reactions (e.g., Aldol Condensation, Hydrazone Formation)

The carbonyl carbon of 5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is electrophilic and susceptible to attack by nucleophiles. The adjacent methylene (B1212753) group (C2) possesses acidic protons, enabling the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in subsequent reactions.

Aldol Condensation: In the presence of a base, the compound can undergo self-condensation or, more commonly, a crossed Aldol condensation with another carbonyl compound (an aldehyde or ketone) that lacks alpha-protons to prevent self-condensation. The reaction involves the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate, often under the reaction conditions, to yield an α,β-unsaturated ketone. For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) would introduce a benzylidene substituent at the C2 position.

Hydrazone Formation: The carbonyl group readily reacts with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. These reactions are typically acid-catalyzed and proceed via the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The formation of hydrazones is a key step in the Wolff-Kishner reduction, which would convert the ketone into a methylene group.

Below is a table summarizing potential nucleophilic addition and condensation reactions at the carbonyl group.

| Reaction Type | Reagent(s) | Expected Product |

| Aldol Condensation | Benzaldehyde, NaOH or KOH | 2-Benzylidene-5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | This compound hydrazone |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | 1-Methylene-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalene |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide (e.g., CH₃MgBr) | 1-Alkyl/Aryl-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |

Beckmann Rearrangements of Oxime Derivatives

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide. nih.gov This transformation is particularly useful for cyclic oximes, which yield lactams—cyclic amides. The process begins with the conversion of this compound into its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH).

The oxime can then be treated with an acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (water). The key step of the rearrangement is the stereospecific migration of the group anti-periplanar to the leaving group onto the nitrogen atom, with simultaneous departure of water. nih.govorganic-chemistry.org This concerted nih.govnih.gov-shift results in the formation of a nitrilium ion intermediate, which is subsequently attacked by water to produce the final lactam after tautomerization. nih.gov

For the oxime of this compound, two regioisomeric lactams can be formed, depending on which carbon group migrates:

Migration of the C2 (aliphatic) carbon: This results in a lactam where the nitrogen atom is inserted between the carbonyl carbon and the C2 carbon.

Migration of the aromatic carbon: This leads to a lactam where the nitrogen is inserted between the carbonyl carbon and the aromatic ring.

The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl, aryl > primary alkyl. organic-chemistry.org The stereochemistry of the oxime (E/Z isomers) dictates which product is formed, as the migrating group must be anti to the hydroxyl group. nih.gov

A variety of acidic catalysts and reagents can promote this rearrangement.

| Catalyst/Reagent | Type |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid organic-chemistry.org |

| Polyphosphoric Acid (PPA) | Brønsted Acid organic-chemistry.org |

| Phosphorus Pentachloride (PCl₅) | Lewis Acid organic-chemistry.org |

| Thionyl Chloride (SOCl₂) | Lewis Acid organic-chemistry.org |

| p-Toluenesulfonyl chloride (TsCl) | Activating Agent organic-chemistry.org |

| Cyanuric chloride / Zinc chloride | Catalytic System nih.gov |

Transformations on the Aromatic Ring and Carbon Skeleton

Beyond the carbonyl group, the aromatic ring and the alicyclic carbon framework of the molecule offer further opportunities for functionalization.

Substitutions and Coupling Reactions on the Naphthalene (B1677914) Moiety

The aromatic ring of the dihydronaphthalenone core can undergo various substitution and coupling reactions.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of EAS reactions is directed by the combined electronic effects of the substituents already present on the ring: the chloro group, the methoxy (B1213986) group, and the fused alkyl ring portion. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is deactivating but also an ortho-, para-director. youtube.com The position of electrophilic attack will be determined by the interplay of these directing effects and steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would replace the chlorine atom with an aryl, heteroaryl, or alkyl group, providing access to a wide range of substituted derivatives. The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition step involving the relatively unreactive aryl chloride. libretexts.orgnih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. masterorganicchemistry.com This method allows for the introduction of vinyl groups onto the naphthalene core.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative wikipedia.org |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Substituted alkene masterorganicchemistry.com |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Aryl amine derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne derivative |

Carbene Additions and Ring Expansion/Contraction Reactions of Naphthalene Derivatives

Modifications to the carbon skeleton of tetralone derivatives can lead to novel ring systems.

Ring Contraction: The reaction of 1-tetralones with thallium trinitrate (TTN) supported on Montmorillonite K-10 clay can induce a ring contraction. scielo.br For example, 6-methoxy-1-tetralone (B92454), a closely related compound, undergoes this oxidative rearrangement to furnish the corresponding methyl indan-1-carboxylate in moderate yield. scielo.br This transformation proceeds via an enol intermediate, and the electron-releasing methoxy group at the para position appears to favor the rearrangement pathway over α-oxidation. scielo.br Applying this to this compound would be expected to yield a substituted methyl indan-1-carboxylate.

Carbene Additions: Carbenes are highly reactive intermediates that can add to double bonds to form cyclopropanes or insert into C-H bonds. libretexts.orglibretexts.org While addition to the aromatic π-system is possible, it often requires specific conditions to overcome the aromatic stability. cutm.ac.in A more likely pathway would involve the formation of an enol or enolate from the tetralone, followed by cyclopropanation of the enol double bond with a carbene or carbenoid reagent, such as that generated in the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple). libretexts.org

Stereoselective Reactions Involving Dihydronaphthalenone Derivatives

The prochiral ketone of this compound allows for stereoselective reactions to create a chiral center at the C1 position, leading to enantioenriched alcohols.

Asymmetric Reduction: The stereoselective reduction of the carbonyl group is a key transformation. This can be achieved using various methods:

Biocatalytic Reduction: Enzymes, such as those found in certain yeast or bacterial strains, can reduce tetralones with high enantioselectivity. nih.gov For instance, some microbial strains can reduce β-tetralone to predominantly one enantiomer of the corresponding alcohol through a process that may involve selective reduction and/or selective oxidation of the opposite enantiomer. nih.gov

Catalytic Asymmetric Reduction: Chemical methods using chiral catalysts are highly effective. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the enantioselective reduction of prochiral ketones to secondary alcohols. nih.gov

Asymmetric Transfer Hydrogenation: Catalysts such as the Noyori-Ikariya Ru(II) complexes can effectively catalyze the transfer of hydrogen from a source like formic acid or isopropanol (B130326) to the ketone, producing chiral alcohols with high enantiomeric excess. acs.org

These methods provide access to specific stereoisomers of the corresponding 1-hydroxy-tetralin derivative, which are valuable chiral building blocks in asymmetric synthesis. nih.gov

| Method | Reagent/Catalyst System | Stereochemical Outcome |

| Biocatalysis | Microbial strains (e.g., Chaetomium sp.) | Enantiomerically enriched (S)- or (R)-alcohol nih.gov |

| CBS Reduction | Chiral oxazaborolidine, BH₃·THF | Enantiomerically enriched (S)- or (R)-alcohol nih.gov |

| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | Enantiomerically enriched (R,R)- or (S,S)-alcohol acs.org |

Multi-Component Reactions Integrating the Dihydronaphthalenone Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. acs.org MCRs are valued for their atom economy, step economy, and ability to rapidly generate molecular diversity. acs.orgnih.gov

Specific multi-component reactions involving this compound as a reactant are not explicitly detailed in the surveyed scientific literature. However, the reactivity of the ketone functional group within the dihydronaphthalenone scaffold makes it a suitable candidate for various MCRs. Cyclic ketones are common components in well-known MCRs such as the Biginelli, Hantzsch, and Ugi reactions, or variations thereof. doi.orgtcichemicals.commdpi.com

For instance, in a Biginelli-type reaction, a tetralone could potentially react with an aldehyde and urea (B33335) (or thiourea) under acidic catalysis to produce complex heterocyclic structures. The α-position to the carbonyl group can be functionalized to participate in cascade reactions, further expanding the synthetic possibilities. The electronic properties conferred by the chloro and methoxy substituents would influence the nucleophilicity and electrophilicity of the intermediates, thereby affecting the reaction pathway and yield.

The following table presents hypothetical examples of MCRs where a generic dihydronaphthalenone scaffold could be integrated, based on established reactions for cyclic ketones.

Table 2: Potential Multi-Component Reactions Integrating a Dihydronaphthalenone Scaffold This table is illustrative and based on known MCRs for cyclic ketones, not specifically for this compound.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|---|

| Biginelli-like | Dihydronaphthalenone | Aromatic Aldehyde | Urea | Dihydropyrimidinone-fused tricycle |

| Hantzsch-like | Dihydronaphthalenone (as β-ketoester derivative) | Aldehyde | Ammonia | Dihydropyridine-fused system |

Computational Chemistry and Theoretical Modeling of 5 Chloro 6 Methoxy 3,4 Dihydronaphthalen 1 2h One Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical methods are fundamental to predicting the electronic structure and inherent reactivity of molecules. These ab initio and DFT approaches provide a detailed picture of electron distribution, molecular orbital energies, and other key properties that govern chemical reactions.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular characteristics. For tetralone systems, DFT calculations are typically employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic parameters.

Commonly, a basis set such as B3LYP/6-311G(d,p) is used to achieve a balance between computational cost and accuracy. Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and are invaluable for predicting how a molecule will interact with other chemical species.

| Calculated Property | Significance | Typical Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. | B3LYP/6-311G(d,p) |

| Molecular Electrostatic Potential (MESP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | B3LYP/6-311G(d,p) |

| Mulliken Atomic Charges | Estimates the partial charge on each atom in the molecule. | B3LYP/6-311G(d,p) |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) and Raman spectra. | B3LYP/6-311G(d,p) |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without reliance on experimental data, provide highly accurate predictions of molecular energies and spectra. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) are used for precise calculations.

For a molecule like 5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, ab initio calculations can be used to predict its thermodynamic properties, such as enthalpy of formation and Gibbs free energy. These methods are also employed for the precise prediction of spectroscopic data, including NMR chemical shifts and UV-Vis absorption spectra. For instance, ab initio methods using the 6-311G basis set have been utilized to optimize the geometry of related compounds before performing molecular docking studies. ugm.ac.id This ensures that the ligand conformation used in docking simulations is energetically favorable.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential in drug discovery for screening virtual libraries of compounds against a biological target.

In the context of synthetic targets derived from the this compound scaffold, molecular docking can elucidate how these molecules might interact with a specific protein's active site. The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). Lower (more negative) binding energies suggest a more stable protein-ligand complex. Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. Software like AutoDock and Chimera are commonly used for these simulations. nih.gov

| Parameter | Description | Example Software |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | AutoDock Vina, Dock6 |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs between the ligand and receptor. | PyMOL, Chimera |

| Hydrophobic Interactions | Highlights nonpolar interactions contributing to binding stability. | PyMOL, Chimera |

| RMSD (Root Mean Square Deviation) | Measures the similarity between the docked pose and a known binding mode. | AutoDock Tools |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

For a series of analogs based on the this compound core, a QSAR study would involve several steps. First, a set of molecules with known biological activities (the "training set") is selected. Then, various molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that links these descriptors to the observed activity. The resulting model's predictive power is then validated using an external "test set" of compounds. nih.govnih.gov Successful 3D-QSAR models, like CoMFA and CoMSIA, can generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobicity would enhance or diminish activity, providing a clear roadmap for designing improved analogs. nih.govbpasjournals.com

Predictive Algorithms for Retrosynthetic Analysis and Reaction Pathway Design

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. Modern computational chemistry leverages predictive algorithms and AI to automate this process, offering novel and efficient synthetic routes that might not be obvious to a human chemist.

Software platforms like SYNTHIA™, CAS SciFinder, and open-source tools such as AiZynthFinder use vast databases of known chemical reactions to propose retrosynthetic pathways. synthiaonline.comwikipedia.orgcas.orgsigmaaldrich.comnih.gov When applied to this compound, these algorithms would identify key bond disconnections. A likely primary disconnection would be the C-C bond formation to create the tetralone ring, often pointing to a Friedel-Crafts acylation type of reaction. The software evaluates potential pathways based on reaction feasibility, yield, cost of starting materials, and stereochemistry, presenting the synthetic chemist with a ranked list of viable options. cas.org This computer-assisted approach accelerates the design of synthesis plans and can lead to the discovery of innovative and more efficient routes. sigmaaldrich.com

Strategic Applications of 5 Chloro 6 Methoxy 3,4 Dihydronaphthalen 1 2h One in Contemporary Organic Synthesis

Role in the Synthesis of Natural Products (e.g., Diterpenes, Sesquiterpenes, Podophyllotoxin (B1678966) Analogues)

The dihydronaphthalenone core is a fundamental structural motif found in numerous natural products, and its derivatives are consequently invaluable starting materials for their total synthesis. While the broader class of methoxy-tetralones is widely employed in synthesizing diterpenes and sesquiterpenes, the 5-chloro-6-methoxy variant has found a specific application in the creation of biologically active analogues of podophyllotoxin. researchgate.net

Podophyllotoxin is a potent, naturally occurring aryltetralin lignan (B3055560) known for its cytotoxic properties. scienceopen.comaaup.edu However, its clinical use is hampered by toxicity and poor bioavailability. aaup.edu This has spurred the development of synthetic analogues with improved therapeutic profiles. Research has demonstrated that tetralone derivatives are key starting materials for these analogues. researchgate.net For instance, a synthetic pathway to podophyllotoxin analogues involves the selective bromination at the α-position of a substituted tetralone, followed by further modifications. researchgate.net A closely related compound, 2-bromo-6-chloro-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, has been synthesized and characterized as a key intermediate in this process, highlighting the utility of the chloro-substituted dihydronaphthalenone framework in accessing these complex molecules.

The general approach leverages the reactivity of the tetralone core to introduce the necessary stereochemistry and functional groups characteristic of the aryltetralin lignan family.

Table 1: Key Intermediates in Podophyllotoxin Analogue Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-bromo-6-chloro-4-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | Key intermediate for building the podophyllotoxin scaffold. | |

| 6-chloro-4-(3,4,5-trimethoxyphenyl)naphthalen-1(4H)-one | Aromatized analogue derived from the dihydronaphthalenone precursor. |

Construction of Novel Heterocyclic Systems Incorporating the Dihydronaphthalenone Moiety (e.g., Pyrimidine and Thiazolidinone Derivatives)

The reactive ketone and adjacent active methylene (B1212753) group of the dihydronaphthalenone ring system make it an excellent substrate for condensation reactions to form novel heterocyclic structures. Thiazolidinones, a class of sulfur-containing heterocycles, are of particular interest due to their diverse pharmacological activities. impactfactor.orgresearchgate.net

The synthesis of thiazolidinone derivatives often proceeds through the formation of an intermediate imine (Schiff base), followed by cyclocondensation with a sulfur-containing reagent like thioglycolic acid. impactfactor.orgnih.gov The general synthetic scheme involves reacting an amine with a carbonyl compound, and the dihydronaphthalenone moiety can serve as this carbonyl component. For example, studies on the synthesis of new thiazole (B1198619) and thiazolidinone derivatives have utilized 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, a closely related structural analogue, as the starting point for Knoevenagel condensation, a key step in forming 5-ene-4-thiazolidinones. nih.gov This demonstrates the potential of the chloro-dihydronaphthalenone scaffold to be integrated into complex heterocyclic systems, thereby creating hybrid molecules with potential for novel biological activity.

Utilization as a Building Block for Complex Polycyclic Scaffolds

By its very nature as a bicyclic molecule, 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE is an inherent building block for more complex polycyclic systems. The existing rings provide a rigid framework upon which additional rings can be constructed through various annulation strategies. This is a cornerstone of synthetic strategies targeting steroids and complex terpenes.

For example, the conversion of 6-methoxy-1-tetralone (B92454) into tricyclic ketone intermediates is a well-established method in the synthesis of diterpenes and steroids. researchgate.netrsc.org These reactions often involve Robinson annulation or related sequences where the tetralone's α-methylene position acts as a nucleophile to attack a Michael acceptor, ultimately forming a new six-membered ring. The resulting tricyclic structure then serves as the foundation for the complete polycyclic framework of the target molecule. The specific chloro and methoxy (B1213986) substituents on the title compound offer handles for regioselective control and further functionalization during the construction of these elaborate scaffolds.

Contribution to the Development of Pharmaceutical Intermediates and Lead Compound Synthesis (e.g., Sertraline (B1200038), Nafoxidine, Steroid Drugs)

The tetralone skeleton is a privileged structure in medicinal chemistry, forming the core of several important drugs. While specific syntheses of sertraline, nafoxidine, and certain steroids utilize differently substituted tetralones, the underlying synthetic logic highlights the importance of this class of compounds, including the 5-chloro-6-methoxy derivative, as key pharmaceutical intermediates. google.com

Sertraline: The antidepressant sertraline is synthesized from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. google.comresearchgate.net The key synthetic step is the reductive amination of this tetralone with methylamine (B109427) to form the corresponding imine, which is then reduced to create the two chiral centers of the final drug. google.comresearchgate.net The synthesis showcases the utility of a dichlorinated tetralone precursor.

Nafoxidine: This selective estrogen receptor modulator (SERM) is synthesized from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. researchgate.net A key step involves an α-arylation of the tetralone, followed by further reactions to install the side chain, demonstrating how the tetralone core can be elaborated into complex drug molecules. researchgate.net

Steroid Drugs: 6-methoxy-1-tetralone is a classic starting material for the total synthesis of steroids. google.comnbinno.com Its structure provides the aromatic A-ring and a portion of the B-ring, from which the rest of the tetracyclic steroid nucleus is constructed. researchgate.netnih.gov The methoxy group is a precursor to the phenolic hydroxyl group found in estrogens like estradiol.

The utility of these closely related precursors underscores the value of the dihydronaphthalenone scaffold in pharmaceutical synthesis. The specific 5-chloro-6-methoxy substitution pattern provides a unique starting point for developing novel analogues of these established drug classes.

Table 2: Dihydronaphthalenone Precursors in Pharmaceutical Synthesis

| Target Drug | Key Precursor | Significance of Precursor |

|---|---|---|

| Sertraline | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Provides the core bicyclic system and one of the aromatic rings. google.comresearchgate.net |

| Nafoxidine | 6-methoxy-3,4-dihydronaphthalen-1(2H)-one | Serves as the foundation for building the dihydronaphthalene core of the drug. researchgate.net |

| Steroid Drugs (e.g., Estradiol) | 6-methoxy-1-tetralone | Acts as a synthon for the A and B rings of the steroid nucleus. google.comnbinno.com |

Emerging Applications in Material Science Precursors and Functional Molecule Synthesis

While the primary applications of this compound have been in life sciences, its potential in material science is an emerging area of interest. Tetralone compounds, in general, are recognized as important intermediates in the fields of new materials and macromolecules. google.com

The rigid, planar aromatic portion of the molecule, combined with its specific electronic properties imparted by the chloro and methoxy groups, suggests potential for use in the synthesis of functional materials. Naphthalene-based structures are known to be components of organic semiconductors, liquid crystals, and fluorescent dyes. The reactive carbonyl group allows the dihydronaphthalenone unit to be incorporated into larger polymer backbones or functionalized to create molecules with specific optical or electronic properties. Although specific applications of the 5-chloro-6-methoxy variant in this field are not yet widely documented, its status as a highly functionalized bicyclic building block makes it a promising candidate for the future development of novel organic materials.

Future Perspectives and Emerging Research Avenues for 5 Chloro 6 Methoxy 3,4 Dihydronaphthalen 1 2h One Chemistry

Development of Innovative Catalytic Systems for Functionalization

The functionalization of the 5-CHLORO-6-METHOXY-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE core is pivotal for creating a diverse range of derivatives. Future research will likely focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Substituted tetralones have demonstrated significant potential as starting materials for a variety of synthetic heterocyclic compounds and pharmacologically active molecules. Their reactivity makes them ideal candidates for the development of new therapeutic agents, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for Alzheimer's disease treatment. researchgate.net

One promising avenue is the use of transition-metal catalysis for C-H activation, allowing for the direct introduction of functional groups at specific positions on the tetralone scaffold. This approach would bypass the need for pre-functionalized starting materials, thus streamlining synthetic routes. Additionally, the exploration of photoredox catalysis could open up new reaction pathways for the functionalization of the aromatic ring and the ketone moiety under mild conditions.

Research into biocatalysis, employing enzymes to perform stereoselective transformations, is another burgeoning field. This could be particularly valuable for the synthesis of chiral derivatives of this compound, which may exhibit enhanced biological activity.

| Catalytic Approach | Potential Functionalization | Advantages |

| Transition-Metal Catalysis | C-H activation, cross-coupling reactions | High efficiency, regioselectivity |

| Photoredox Catalysis | Radical additions, cycloadditions | Mild reaction conditions, unique reactivity |

| Biocatalysis | Asymmetric reduction, hydroxylation | High stereoselectivity, environmentally friendly |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated platforms presents a significant opportunity for accelerating discovery and development. fu-berlin.de Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for continuous manufacturing. nih.gov

Automated synthesis platforms can systematically explore a wide range of reaction conditions, reagents, and catalysts, thereby rapidly identifying optimal synthetic protocols. fu-berlin.de This high-throughput approach can significantly reduce the time and resources required for the development of new synthetic methodologies for the functionalization of the tetralone core.

The combination of flow chemistry with in-line purification techniques, such as flash chromatography, can further streamline the synthesis and isolation of pure compounds. chimia.ch This integrated approach is particularly beneficial for the rapid generation of libraries of derivatives for biological screening.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced in situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing valuable insights into the formation of intermediates and byproducts. rsc.org

Techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy can be employed to track the progress of reactions involving this compound. researchgate.net This real-time data allows for precise control over reaction parameters, leading to improved yields and purities.

For instance, in situ monitoring can be used to study the kinetics of catalytic reactions, helping to elucidate the role of the catalyst and identify potential deactivation pathways. This information is invaluable for the design of more robust and efficient catalytic systems. The development of dynamic in situ monitoring systems, which can continuously circulate the reaction solution through a spectrometer without interrupting the process, offers an economical and portable solution for real-time analysis. rsc.org

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| FTIR Spectroscopy | Functional group changes, reaction kinetics | Monitoring of carbonyl and C-Cl bond transformations |

| NMR Spectroscopy | Structural elucidation of intermediates | Identification of transient species in reaction pathways |

| Raman Spectroscopy | Vibrational modes, molecular structure | Complementary information to FTIR, especially for aqueous systems |

Machine Learning Approaches for Reaction Discovery and Optimization

Machine learning (ML) is emerging as a transformative tool in chemical synthesis, with the potential to accelerate reaction discovery and optimization. beilstein-journals.orgresearchgate.netnih.gov By analyzing large datasets of chemical reactions, ML algorithms can identify patterns and predict the outcomes of new reactions. semanticscholar.org

In the context of this compound, ML models could be trained to predict the optimal conditions for its synthesis and functionalization. rsc.org This could involve predicting the best catalyst, solvent, temperature, and reaction time to achieve the desired product in high yield and selectivity.

Furthermore, machine learning can be used in a "design-make-test-analyze" cycle to guide the discovery of novel reactions and derivatives. By iteratively suggesting new experiments and learning from the results, ML algorithms can navigate the vast chemical space more efficiently than traditional trial-and-error approaches. This data-driven approach holds the promise of uncovering new and unexpected reactivity for the this compound scaffold.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-chloro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters:

-

Reagent selection : Chlorination at the 5-position (e.g., using Cl₂ or N-chlorosuccinimide) and methoxylation at the 6-position (e.g., via nucleophilic substitution with NaOMe) must be sequenced to avoid side reactions .

-

Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in hydrogenation steps .

-

Temperature/pressure : Controlled reduction (e.g., LiAlH₄ for ketone reduction) under inert atmospheres minimizes degradation .

-

Factorial design : Use Taguchi or Box-Behnken designs to test interactions between variables (e.g., solvent polarity, reaction time) .

Table 1 : Key Synthesis Parameters and Optimal Ranges

Parameter Optimal Range Impact on Yield Reaction Temperature 60–80°C ±15% efficiency Catalyst Loading 2–5 mol% Pd/C +20% selectivity Solvent Polarity Dichloromethane/EtOH Reduces byproducts

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Combine NMR, MS, and IR for cross-validation:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, chloro at C5) via chemical shifts (δ 3.8–4.0 ppm for OCH₃; δ 70–80 ppm for Cl-substituted carbons) .

- Mass Spectrometry : Molecular ion peak at m/z 214.6 (C₁₁H₁₁ClO₂) confirms molecular weight .

- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~550 cm⁻¹ .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

- Methodological Answer : Solvent polarity and solubility parameters guide selection:

- Binary mixtures : Ethyl acetate/hexane (1:3) yields needle-like crystals with >95% purity .

- Temperature gradient : Slow cooling from 60°C to 4°C minimizes occluded impurities .

Q. How do steric and electronic effects of substituents influence reactivity in further functionalization?

- Methodological Answer :

- Steric hindrance : Methoxy at C6 directs electrophilic substitution to C7 due to ortho/para activation .

- Electronic effects : Chloro at C5 deactivates the ring, reducing susceptibility to oxidation .

Q. What chromatographic methods are effective for separating diastereomers or regioisomers?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to resolve isomers .

- TLC : Silica gel GF₂₅₄ with ethyl acetate/hexane (1:4) for rapid screening .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

- Methodological Answer :

-

Quantum mechanical (QM) calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict transition states and activation energies for Cl/OCH₃ substituent effects .

-

Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Table 2 : Computational Parameters for Reaction Modeling

Method Basis Set Application DFT (B3LYP) 6-31G* Transition state analysis MD (AMBER) GAFF Solvent-solute interactions

Q. What strategies resolve contradictions in catalytic efficiency data across studies?

- Methodological Answer :

- Multivariate analysis : Use ANOVA to identify confounding variables (e.g., trace moisture in solvents) .

- Reproducibility protocols : Standardize catalyst pre-treatment (e.g., H₂ reduction for Pd/C activation) .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

- Methodological Answer :

- In vitro assays : Test cyclooxygenase (COX) inhibition to link methoxy groups to anti-inflammatory activity .

- ADMET profiling : Use QSAR models to predict bioavailability and toxicity (e.g., chloro substituents may enhance metabolic stability) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer :

Q. How do environmental factors (pH, light) influence the compound’s stability in long-term storage?

- Methodological Answer :

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy reveals photooxidation products; store in amber vials under N₂ .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.